VU0152100

Beschreibung

Eigenschaften

IUPAC Name |

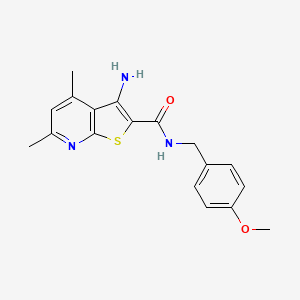

3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-10-8-11(2)21-18-14(10)15(19)16(24-18)17(22)20-9-12-4-6-13(23-3)7-5-12/h4-8H,9,19H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNWGCQSCGNTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357702 | |

| Record name | VU0152100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409351-28-6 | |

| Record name | VU0152100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the M4 Receptor Selectivity of VU0152100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic M4 receptor selectivity and pharmacological profile of VU0152100, a potent and selective positive allosteric modulator (PAM). This compound represents a significant tool for studying the therapeutic potential of M4 receptor modulation, particularly for neuropsychiatric disorders such as schizophrenia.[1][2][3] This document details the quantitative selectivity data, in-depth experimental methodologies, and visual representations of its mechanism of action and experimental validation.

Core Mechanism of Action

This compound is a positive allosteric modulator, meaning it does not activate the M4 receptor directly.[4] Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine (B1216132) (ACh).[4] This potentiation is achieved by increasing the affinity of the M4 receptor for ACh and/or improving the efficiency of its coupling to intracellular G proteins.[3][4] The M4 receptor primarily couples to Gi/Go proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of a key signaling pathway underlines its influence on neuronal activity.

Quantitative Pharmacology and Selectivity

This compound exhibits remarkable selectivity for the human M4 muscarinic receptor. The following tables summarize the quantitative data on its potency and selectivity against other muscarinic receptor subtypes and a broader panel of G-protein coupled receptors (GPCRs).

| Parameter | Receptor | Value | Assay Type | Reference |

| Potency | ||||

| IC50 | M4 | 380 nM | Functional Assay | |

| pEC50 | Rat M4 | 6.59 ± 0.07 | Calcium Mobilization | [3] |

| Allosteric Modulation | ||||

| ACh Potency Shift | M4 | ~30-fold | GIRK-mediated Thallium Flux | [4] |

| ACh Ki Shift | M4 | 20 to 25-fold | [3H]NMS Radioligand Binding | [4] |

| Selectivity | ||||

| Activity | M1, M2, M3, M5 | Devoid of Activity | Functional Assays | [3][4] |

| Activity | Panel of 16 GPCRs | Devoid of Potentiator Activity | Functional Assays | [4] |

| Weak Antagonist Activity | Serotonin 2B Receptor | Detected | Functional Assays | [4] |

Note: Data for the broader GPCR panel was generated using VU0152099, a close structural analog of this compound.[4]

Signaling Pathway and Modulation

The following diagram illustrates the canonical signaling pathway of the M4 muscarinic receptor and the modulatory action of this compound.

Caption: M4 receptor signaling pathway modulated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. The following are protocols for key experiments used to characterize this compound.

Radioligand Binding Assays

This assay is used to determine if a compound binds to the orthosteric site (the same site as the endogenous ligand) or an allosteric site, and to measure its effect on the binding affinity of the primary ligand.

-

Objective: To assess if this compound displaces the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) and to determine its effect on acetylcholine (ACh) affinity.

-

Materials: Membranes from cells expressing the rat M4 receptor, [3H]NMS as the radioligand, acetylcholine, and this compound.

-

Protocol:

-

Displacement Assay: Membranes are incubated with a fixed concentration of [3H]NMS (e.g., 0.1 nM) and increasing concentrations of this compound (up to 30 µM). The potent orthosteric antagonist atropine (B194438) is used as a positive control.

-

Affinity Shift Assay: To determine the effect on ACh affinity, membranes are incubated with [3H]NMS, a fixed concentration of this compound (e.g., 10 µM), and a range of ACh concentrations.

-

Detection: Following incubation, the membranes are washed to separate bound from unbound radioligand. The amount of bound [3H]NMS is quantified using liquid scintillation counting.

-

Analysis: Data from the displacement assay are analyzed to determine if this compound competes with [3H]NMS. Data from the affinity shift assay are used to calculate the fold-shift in the inhibitory constant (Ki) of ACh in the presence of this compound.[4]

-

Functional Calcium Mobilization Assay

This cell-based functional assay measures the potentiation of the M4 receptor's response to an agonist.

-

Objective: To quantify the potentiation of ACh-induced intracellular calcium mobilization by this compound.

-

Materials: CHO or HEK cells co-expressing the M4 receptor and a G-protein that couples to phospholipase C (e.g., Gαqi5), and a calcium-sensitive fluorescent dye.

-

Protocol:

-

Cell Preparation: Cells are plated and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Assay: A sub-maximal (EC20) concentration of acetylcholine is added to the cells in the presence of varying concentrations of this compound.

-

Detection: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).

-

Analysis: Concentration-response curves are generated for this compound to determine its EC50 for potentiation of the ACh response.[3]

-

In Vivo Microdialysis

This in vivo technique is used to measure neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the neurochemical effects of a compound.

-

Objective: To determine the effect of this compound on amphetamine-induced increases in extracellular dopamine (B1211576) in brain regions like the nucleus accumbens and caudate-putamen.[1][2]

-

Materials: Laboratory rats or mice, microdialysis probes, this compound, and amphetamine.

-

Protocol:

-

Surgery: Animals are surgically implanted with a guide cannula targeting the brain region of interest.

-

Microdialysis: After recovery, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid. Samples (dialysates) are collected at regular intervals to establish a baseline dopamine level.

-

Drug Administration: this compound is administered (e.g., intraperitoneally), followed by an injection of amphetamine.

-

Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Analysis: Dopamine levels are expressed as a percentage of the baseline, allowing for the assessment of this compound's ability to reverse amphetamine-induced dopamine release.[1][2]

-

Experimental Characterization Workflow

The logical progression of experiments to define the selectivity and in vivo activity of a novel compound like this compound is critical. The following diagram outlines this workflow.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a highly selective M4 positive allosteric modulator that has been extensively characterized through a battery of in vitro and in vivo experiments. It demonstrates potentiation of the M4 receptor with minimal to no activity at other muscarinic subtypes or a wide range of other GPCRs.[4] Its ability to reverse the behavioral and neurochemical effects of amphetamine in animal models, an effect absent in M4 knockout mice, strongly supports the hypothesis that selective M4 activation is a viable strategy for developing novel antipsychotic agents.[1][2] The data and protocols presented in this guide underscore the value of this compound as a critical pharmacological tool for elucidating the role of the M4 receptor in health and disease.

References

- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

VU0152100 pharmacology and toxicology profile

An In-Depth Technical Guide on the Pharmacology and Toxicology Profile of VU0152100

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] As a research tool, it has been instrumental in elucidating the role of the M4 receptor in neuropsychiatric disorders. This document provides a comprehensive overview of the pharmacological and toxicological profile of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and illustrating relevant biological pathways and workflows.

Core Pharmacology

This compound exerts its effects by binding to an allosteric site on the M4 receptor, thereby enhancing the receptor's response to the endogenous agonist, acetylcholine (ACh).[1] It does not possess intrinsic agonist activity but potentiates the effects of ACh.[1][2][3] This mechanism of action contributes to its high degree of selectivity for the M4 receptor over other mAChR subtypes (M1, M2, M3, and M5) and a wide range of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2][4]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various assays, demonstrating its potency and selectivity.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Cell Line | Receptor | Parameter | Value | Reference |

| Calcium Mobilization | CHO cells expressing rM4 and Gqi5 | Rat M4 | EC50 | 380 ± 93 nM | [1][3] |

| Thallium Flux (GIRK) | HEK293 cells expressing hM4 and GIRK1/2 | Human M4 | EC50 | 1.9 ± 0.2 µM | [1] |

| Acetylcholine Affinity Shift | Membranes from cells expressing rM4 | Rat M4 | ACh Ki Shift | 20- to 25-fold reduction | [1] |

In Vivo Pharmacology

In vivo studies have primarily focused on the antipsychotic-like and cognitive-enhancing properties of this compound in rodent models.

Table 2: In Vivo Pharmacological Effects of this compound

| Animal Model | Effect | Doses | Reference |

| Amphetamine-induced hyperlocomotion (Rats) | Reversal of hyperlocomotion | 30, 56.6 mg/kg (i.p.) | [1][4][5] |

| Amphetamine-induced hyperlocomotion (Mice) | Reversal of hyperlocomotion in wild-type, no effect in M4 KO | 30 mg/kg (i.p.) | [4] |

| Cocaine-induced hyperlocomotion (Mice) | Inhibition of hyperactivity | 10 mg/kg (i.p.) | [4][6] |

| Cocaine self-administration (Mice) | Decrease in self-administration | Not specified | [6] |

| Amphetamine-induced disruption of contextual fear conditioning (Rats) | Blockade of disruption | 10, 30, 56.6 mg/kg (i.p.) | [5] |

| Amphetamine-induced disruption of prepulse inhibition (Rats) | Blockade of disruption | 10, 30, 56.6 mg/kg (i.p.) | [5] |

| Amphetamine-induced dopamine (B1211576) release in nucleus accumbens and caudate-putamen (Rats) | Reversal of increased dopamine levels | Not specified | [5][7] |

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound is centrally penetrant.[1] Following a 56.6 mg/kg intraperitoneal dose in rats, the maximum brain concentration (Cmax) was 8.8 µM, and the brain AUC0-∞ was 19.2 µM·h.[4]

Toxicology and Safety Profile

Comprehensive toxicology studies on this compound are not extensively reported in the public domain. However, available data from pharmacological studies suggest a favorable safety profile at effective doses. Notably, this compound does not induce catalepsy, a common side effect of typical antipsychotic drugs, at doses up to 100 mg/kg in rats.[1] Furthermore, it is reported to be devoid of the peripheral adverse effects commonly associated with non-selective muscarinic agonists.[4][6] An ancillary pharmacology screen against a panel of 68 GPCRs, ion channels, and transporters revealed a clean profile, suggesting a low potential for off-target effects.[1][2]

Signaling Pathways and Experimental Workflows

M4 Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor is a Gi/o-coupled GPCR. Upon activation by acetylcholine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] this compound, as a PAM, enhances this signaling cascade in the presence of acetylcholine.

Experimental Workflow: Amphetamine-Induced Hyperlocomotion

A common in vivo assay to assess the antipsychotic potential of a compound is the reversal of amphetamine-induced hyperlocomotion. The following diagram illustrates the typical workflow for this experiment.

Detailed Experimental Protocols

In Vitro: Calcium Mobilization Assay

-

Objective: To determine the potency of this compound as a positive allosteric modulator of the M4 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 receptor (rM4) and the chimeric G-protein Gqi5.[1][2]

-

Protocol:

-

CHO cells are plated in 96-well plates and grown to confluence.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a short period (e.g., 1.5 minutes).[2]

-

An EC20 concentration of acetylcholine is added to the wells.

-

Changes in intracellular calcium concentration are measured as changes in fluorescence using a plate reader.

-

Data are normalized to the maximal response induced by a saturating concentration of acetylcholine.

-

EC50 values are calculated from the concentration-response curves.

-

In Vivo: Amphetamine-Induced Hyperlocomotion in Rats

-

Objective: To assess the antipsychotic-like efficacy of this compound.[1]

-

Animals: Male Sprague-Dawley rats.[5]

-

Apparatus: Open-field chambers equipped with photobeam sensors to automatically record locomotor activity.[2]

-

Protocol:

-

Rats are habituated to the open-field chambers for 30 minutes.[2]

-

Animals are pretreated with an intraperitoneal (i.p.) injection of vehicle or this compound (e.g., 30, 56.6, or 100 mg/kg).[1]

-

After a 30-minute pretreatment period, all rats receive a subcutaneous (s.c.) injection of amphetamine (e.g., 1 mg/kg).[1][2]

-

Locomotor activity is then recorded for 60 minutes.[2]

-

Data, such as total distance traveled or number of beam breaks, are collected and analyzed.

-

Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) is used to compare the locomotor activity of the different treatment groups.[1]

-

In Vivo: Catalepsy Assessment in Rats

-

Objective: To evaluate the potential for this compound to induce extrapyramidal side effects.

-

Animals: Male Sprague-Dawley rats.

-

Protocol:

-

Rats are administered vehicle, this compound (30–100 mg/kg, i.p.), or a positive control such as haloperidol (B65202) (1.5 mg/kg, i.p.).[1]

-

At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), catalepsy is assessed.[1]

-

The "bar test" is commonly used, where the rat's forepaws are placed on a horizontal bar raised a few inches from the surface.

-

The latency for the rat to remove its paws from the bar is measured. A longer latency indicates a cataleptic state.

-

Conclusion

This compound is a valuable pharmacological tool with a well-defined in vitro and in vivo profile as a potent and selective M4 receptor PAM. Its ability to reverse behavioral and neurochemical abnormalities in preclinical models of psychosis, coupled with a favorable safety profile at effective doses, highlights the therapeutic potential of targeting the M4 receptor. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of neuropsychiatric disorders. Further investigation into its comprehensive toxicology and potential for clinical development is warranted.

References

- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of VU0152100 on Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vivo effects of VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), on dopamine (B1211576) release. This compound has demonstrated significant potential in preclinical models for the treatment of neuropsychiatric disorders, such as schizophrenia, by modulating dopamine neurotransmission. This document summarizes key quantitative data from pivotal studies, details the experimental protocols utilized, and presents visual representations of the underlying signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working on M4-targeted therapeutics.

Introduction

Dopaminergic dysregulation is a hallmark of several central nervous system (CNS) disorders. The M4 muscarinic acetylcholine receptor is a promising therapeutic target due to its strategic location in brain regions that regulate dopamine release, including the striatum and nucleus accumbens. This compound is a highly selective M4 PAM that enhances the receptor's response to the endogenous neurotransmitter acetylcholine.[1] In vivo studies have consistently shown that this compound can attenuate the excessive dopamine release induced by psychostimulants, suggesting its potential as an antipsychotic agent.[2][3] This guide synthesizes the current knowledge on the in vivo effects of this compound on dopamine release, with a focus on quantitative data and experimental methodologies.

Quantitative Data on Dopamine Release

The following tables summarize the key quantitative findings from in vivo microdialysis studies investigating the effects of this compound on dopamine (DA) release in rodents.

Table 1: Effect of this compound on Amphetamine-Induced Dopamine Release in Rats

| Brain Region | This compound Dose (mg/kg, i.p.) | Amphetamine Dose (mg/kg, s.c.) | Peak Amphetamine-Induced DA Increase (% Baseline) | Effect of this compound on DA Release | Reference |

| Nucleus Accumbens (NAS) | 56.6 | 1 | Not specified | Reversal of amphetamine-induced increase | [1][2] |

| Caudate-Putamen (CP) | 56.6 | 1 | Not specified | Reversal of amphetamine-induced increase | [1][2] |

Table 2: Effect of this compound on Cocaine-Induced Dopamine Release in Mice

| Brain Region | This compound Dose (mg/kg, i.p.) | Cocaine Dose (mg/kg) | Peak Cocaine-Induced DA Increase (% Baseline) | Effect of this compound on DA Release | Time Course of Effect | Reference |

| Striatum | 0.1, 1, 10 | 30 | 498 ± 74% | Pronounced reduction, almost abolished the increase | Reduction observed during the 60-120 min interval post-cocaine | [3] |

Experimental Protocols

This section details the methodologies employed in the key in vivo microdialysis studies cited in this guide.

In Vivo Microdialysis for Amphetamine-Induced Dopamine Release (Adapted from Byun et al., 2014)

-

Subjects: Male Sprague-Dawley rats.

-

Surgery and Probe Implantation: Rats were anesthetized and guide cannulae were stereotaxically implanted targeting the nucleus accumbens and caudate-putamen.

-

Microdialysis Procedure: Following a recovery period, microdialysis probes were inserted through the guide cannulae. The probes were perfused with artificial cerebrospinal fluid (aCSF).

-

Drug Administration: this compound (56.6 mg/kg, i.p.) or vehicle was administered, followed by amphetamine (1 mg/kg, s.c.).[1]

-

Sample Collection and Analysis: Dialysate samples were collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

In Vivo Microdialysis for Cocaine-Induced Dopamine Release (Adapted from Dencker et al., 2012)

-

Subjects: NMRI mice.

-

Surgery and Probe Implantation: Mice were anesthetized and intracerebral guide cannulae were stereotaxically implanted to position the dialysis probe in the striatum.

-

Microdialysis Procedure: After a recovery period, microdialysis probes were inserted and perfused with aCSF.

-

Drug Administration: this compound (0.1, 1, or 10 mg/kg, i.p.) or vehicle was administered 40 minutes prior to cocaine (30 mg/kg).[3]

-

Sample Collection and Analysis: Dialysate samples were collected and dopamine levels were quantified using HPLC-ECD.[3] The average baseline concentration of extracellular dopamine was 15 ± 1.2 fmol/15 µl.[3]

Visualizations

Signaling Pathway of this compound-Mediated Inhibition of Dopamine Release

The following diagram illustrates the proposed signaling cascade through which this compound, by positively modulating the M4 receptor, leads to a reduction in dopamine release. Activation of M4 receptors on D1 receptor-expressing medium spiny neurons in the striatum stimulates the synthesis and release of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[4][5] 2-AG then acts retrogradely on CB2 cannabinoid receptors located on dopaminergic terminals, leading to an inhibition of dopamine release.[4][5]

Caption: this compound enhances M4 receptor activity, leading to 2-AG synthesis and retrograde CB2 receptor-mediated inhibition of dopamine release.

Experimental Workflow for In Vivo Microdialysis

The following diagram outlines the typical workflow for an in vivo microdialysis experiment to assess the effect of a compound on neurotransmitter release.

Caption: A stepwise representation of the in vivo microdialysis experimental procedure.

Conclusion

References

- 1. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antipsychotic-like effects of M4 positive allosteric modulators are mediated by CB2 cannabinoid receptor-dependent inhibition of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocannabinoid modulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

Navigating Schizophrenia Research: A Technical Guide to VU0152100, a Selective M4 Muscarinic Receptor Positive Allosteric Modulator

For Immediate Release: A Comprehensive Technical Overview for Neuroscientists and Drug Development Professionals

This guide provides an in-depth analysis of VU0152100, a pivotal research compound in the exploration of novel therapeutic strategies for schizophrenia. Contrary to some initial postulations, extensive research has conclusively identified this compound not as an M1 receptor agonist, but as a potent and highly selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). This distinction is critical for understanding its mechanism of action and its potential to modulate the complex neurocircuitry implicated in schizophrenia.

This document serves as a technical resource, consolidating key quantitative data, detailed experimental protocols, and visualizing the compound's signaling pathways to support ongoing and future research in the field.

Core Mechanism of Action: Selective M4 PAM

This compound exerts its effects by binding to an allosteric site on the M4 receptor, a site distinct from the binding location of the endogenous neurotransmitter, acetylcholine (ACh).[1] As a PAM, this compound does not activate the M4 receptor on its own.[1] Instead, it enhances the receptor's response to ACh by increasing both the affinity of ACh for the receptor and the efficiency of the receptor's coupling to its intracellular G-protein signaling partners.[2] Specifically, this compound has been shown to induce a significant leftward shift in the potency of ACh, indicating that a lower concentration of the endogenous ligand is needed to elicit a response in the presence of the modulator.[1] Crucially, in vitro studies have demonstrated that this compound is devoid of activity at other muscarinic receptor subtypes (M1, M2, M3, and M5) at concentrations up to 30 µM, highlighting its remarkable selectivity for the M4 receptor.[1]

Quantitative Pharmacology of this compound

The pharmacological properties of this compound have been characterized across various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and efficacy.

| Assay Type | Cell Line | Receptor | Parameter | Value | Reference |

| Calcium Mobilization | CHO cells | rat M4 | EC50 | 380 ± 93 nM | [1] |

| GIRK-mediated Thallium Flux | HEK293 cells | human M4 | EC50 | 1.9 ± 0.2 µM | [1] |

Table 1: In Vitro Potency of this compound in Functional Assays

| Radioligand Binding Assay | Receptor | Parameter | Condition | Value | Reference |

| [3H]NMS Displacement by ACh | rat M4 | Ki | Vehicle | 252 ± 17.9 nM | [1] |

| [3H]NMS Displacement by ACh | rat M4 | Ki | + 10 µM this compound | 12.2 ± 0.49 nM | [1] |

Table 2: Effect of this compound on Acetylcholine Affinity at the M4 Receptor

Preclinical Efficacy in Schizophrenia Models

This compound has demonstrated significant efficacy in rodent models that are predictive of antipsychotic activity. These studies underscore the potential of selective M4 PAMs to address symptoms associated with schizophrenia.

| Animal Model | Species | Dosing (mg/kg, i.p.) | Effect | Reference |

| Amphetamine-Induced Hyperlocomotion | Rat | 10, 30, 56.6 | Dose-dependent reversal of hyperlocomotion | [2][3][4] |

| Amphetamine-Induced Disruption of Prepulse Inhibition | Rat | 10, 30, 56.6 | Blockade of disruption | [3][4] |

| Amphetamine-Induced Disruption of Contextual Fear Conditioning | Rat | 56.6 | Significant blockade of disruption | [2][3][4] |

| Cocaine Self-Administration | Mouse | Not specified | Prominent reduction | |

| Cocaine-Induced Hyperlocomotion | Mouse | Not specified | Inhibition | [5] |

Table 3: In Vivo Efficacy of this compound in Behavioral Models Relevant to Schizophrenia

Signaling Pathway and Mechanism of Action

The therapeutic potential of this compound in schizophrenia is believed to stem from its ability to modulate dopamine (B1211576) signaling in key brain regions like the nucleus accumbens and caudate-putamen.[3][4] The M4 receptor is strategically located to regulate the activity of dopaminergic neurons. By potentiating the effects of endogenous acetylcholine at these M4 receptors, this compound can attenuate the excessive dopamine release that is a hallmark of psychosis.[2][4] This mechanism offers a novel approach compared to traditional antipsychotics that directly block dopamine D2 receptors.

Detailed Experimental Protocols

To facilitate the replication and extension of key findings, detailed methodologies for pivotal experiments are provided below.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a positive allosteric modulator of the M4 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 receptor and a chimeric G-protein (Gqi5) are cultured in standard media. The Gqi5 protein allows the Gi-coupled M4 receptor to signal through the Gq pathway, resulting in a measurable release of intracellular calcium.

-

Assay Preparation: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A range of concentrations of this compound is added to the wells.

-

Agonist Stimulation: After a brief incubation period (approximately 1.5 minutes) with this compound, an EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to stimulate the M4 receptors.[1]

-

Data Acquisition: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).

-

Data Analysis: The potentiation of the ACh response by this compound is quantified, and an EC50 value is determined by fitting the data to a four-parameter logistic equation. Data is typically normalized as a percentage of the maximal response to a saturating concentration of acetylcholine.

Amphetamine-Induced Hyperlocomotion in Rats

This behavioral model is widely used to screen for antipsychotic-like activity.

-

Animals: Adult male Sprague-Dawley rats (250-275 g) are used for this study.[3]

-

Habituation: Prior to testing, rats are habituated to the locomotor activity chambers.

-

Drug Administration:

-

Locomotor Activity Monitoring: Immediately after amphetamine administration, rats are placed in the activity chambers, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 90-120 minutes).

-

Data Analysis: The total locomotor activity is compared between treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by this compound indicates antipsychotic-like efficacy. Statistical analysis is typically performed using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests (e.g., Dunnett's test) for pairwise comparisons.[2]

Conclusion

This compound is a highly selective M4 positive allosteric modulator that has demonstrated a compelling preclinical profile for the treatment of schizophrenia. Its mechanism of action, which involves the potentiation of endogenous acetylcholine signaling at M4 receptors to modulate dopamine release, represents a promising alternative to direct dopamine receptor blockade. The quantitative data and detailed protocols provided in this guide are intended to support the research community in further elucidating the therapeutic potential of selective M4 PAMs and accelerating the development of novel treatments for this debilitating disorder.

References

- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VU-0152100 - Wikipedia [en.wikipedia.org]

Role of VU0152100 in cognitive enhancement studies

An In-depth Technical Guide on the Role of VU0152100 in Cognitive Enhancement Studies

Introduction

This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2]. It exhibits no intrinsic agonist activity but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine[2]. The development of selective M4 PAMs like this compound has been driven by the therapeutic potential of activating M4 receptors for the treatment of psychosis and cognitive deficits associated with psychiatric disorders such as schizophrenia[1][3][4]. While much of the research on this compound has focused on its antipsychotic-like properties, several studies have also explored its impact on cognitive function. This guide provides a comprehensive overview of the mechanism of action of this compound, its role in cognitive enhancement studies, and the experimental protocols employed in its evaluation.

Mechanism of Action

This compound functions as a positive allosteric modulator, binding to a site on the M4 receptor that is distinct from the orthosteric site where acetylcholine binds[2]. This binding increases the affinity of the M4 receptor for acetylcholine and enhances the efficiency of its coupling to G proteins[1][2]. M4 receptors primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[5]. This signaling pathway is crucial in modulating neuronal excitability and neurotransmitter release. In brain regions like the striatum, M4 receptors are highly expressed and play a significant role in regulating dopaminergic activity, which is often dysregulated in psychosis and cognitive disorders[1][6].

M4 Muscarinic Receptor Signaling Pathway

Role in Cognitive Enhancement Studies

This compound has demonstrated efficacy in preclinical models of cognitive impairment, particularly in contexts relevant to schizophrenia. These studies suggest that potentiation of M4 receptor activity can ameliorate cognitive deficits induced by pharmacological challenges.

For instance, this compound has been shown to block the disruption of the acquisition of contextual fear conditioning caused by amphetamine.[1] In a study, rats pre-treated with amphetamine showed a significant decrease in freezing behavior, indicating impaired fear memory. This compound dose-dependently reversed this deficit, with a significant effect at a dose of 56.6 mg/kg.[1] Notably, when administered alone, this compound did not affect the acquisition of contextual fear conditioning, suggesting its cognitive-enhancing effects are most prominent in a state of cognitive disruption.[1]

Furthermore, another M4 PAM, VU0467154, which is structurally related to this compound, has been shown to enhance performance in an object recognition task after a short delay, a classic preclinical model of learning and memory.[7] While this was not a direct study of this compound, the findings with a similar M4 PAM support the potential role of this mechanism in cognitive enhancement.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies involving this compound and related compounds.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Receptor | Assay | Reference |

| EC50 | 380 ± 93 nM | M4 | Calcium Mobilization | [2] |

| IC50 | 380 nM | M4 | Not Specified |

Table 2: In Vivo Behavioral Effects of this compound

| Animal Model | Behavioral Assay | Treatment | Dose (mg/kg) | Effect | Reference |

| Rat | Amphetamine-induced Hyperlocomotion | This compound | 30 and 56.6 | Significant reversal of hyperlocomotion | [1] |

| Rat | Amphetamine-disrupted Contextual Fear Conditioning | This compound | 56.6 | Significant blockade of amphetamine-induced deficit | [1] |

| Mouse | Cocaine Self-Administration | This compound | 1.0 | Significant reduction in cocaine self-administration | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound's cognitive effects.

Amphetamine-Induced Disruption of Contextual Fear Conditioning

This protocol is designed to assess the ability of a compound to reverse cognitive deficits induced by amphetamine.

-

Animals: Adult male rats are used.

-

Apparatus: A fear conditioning chamber equipped with a grid floor for delivering footshocks and a speaker to provide an auditory cue.

-

Procedure:

-

Habituation: On day 1, rats are placed in the conditioning chamber for a short period to acclimate to the environment.

-

Drug Administration: On day 2, rats are pre-treated with vehicle or this compound, followed by an injection of vehicle or amphetamine.

-

Conditioning: Rats are placed in the chamber. After a baseline period, an auditory cue (conditioned stimulus, CS) is presented, co-terminating with a mild footshock (unconditioned stimulus, US). This CS-US pairing is repeated several times.

-

Contextual Fear Test: On day 3, rats are returned to the same chamber, and freezing behavior (a measure of fear) is recorded for a set period in the absence of the CS and US.

-

-

Data Analysis: The percentage of time spent freezing is calculated and compared between treatment groups.

Experimental Workflow: Contextual Fear Conditioning

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones[8].

-

Animals: Adult mice or rats are used.

-

Apparatus: An open-field arena. A set of different objects that are discriminable by the animals but do not have intrinsic rewarding or aversive properties.

-

Procedure:

-

Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing to reduce anxiety and novelty-induced exploratory behavior.[8][9]

-

Training (T1)/Familiarization Phase: Two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a fixed duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.[8]

-

Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).

-

Testing (T2) Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.[8]

-

-

Data Analysis: A discrimination index (DI) is calculated, typically as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.

Experimental Workflow: Novel Object Recognition Test

Conclusion

This compound, a selective M4 muscarinic receptor PAM, has demonstrated potential for mitigating cognitive deficits in preclinical models relevant to psychiatric disorders. Its ability to reverse amphetamine-induced impairments in contextual fear conditioning highlights its promise in the domain of cognitive enhancement, particularly in disease states characterized by cognitive dysfunction. While the primary focus of this compound research has been on its antipsychotic-like effects, the available data suggest that modulation of the M4 receptor is a viable strategy for addressing cognitive symptoms. Further research is warranted to fully elucidate the cognitive-enhancing properties of this compound and to explore its therapeutic potential in a broader range of cognitive disorders. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundation for future investigations in this promising area of neuropharmacology.

References

- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. maze.conductscience.com [maze.conductscience.com]

VU0152100: A Selective M4 Receptor Positive Allosteric Modulator as a Novel Therapeutic Strategy for Stimulant Addiction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Stimulant use disorder, characterized by the abuse of substances like cocaine and amphetamine, remains a significant public health challenge with limited effective pharmacotherapies. A promising therapeutic avenue involves the modulation of central dopamine (B1211576) systems, which are critically implicated in the rewarding and reinforcing effects of stimulants. This document provides a comprehensive technical overview of VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). Preclinical evidence strongly suggests that by potentiating M4 receptor activity, this compound can attenuate the behavioral and neurochemical effects of stimulants. This guide details the mechanism of action, summarizes key preclinical data in structured formats, outlines experimental protocols, and provides visual diagrams of relevant pathways and workflows to support further research and development in this area.

Mechanism of Action

This compound is a potent and selective M4 mAChR positive allosteric modulator (PAM) with an IC50 of 380 nM. It does not possess intrinsic agonist activity but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M4 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway.[1]

The therapeutic potential of this compound in stimulant addiction is primarily attributed to its ability to modulate dopamine signaling within the brain's reward circuitry, particularly in the nucleus accumbens (NAS) and caudate-putamen (CP) or striatum.[2][3][4] M4 receptors are strategically located to regulate dopamine release.[5] A significant population of these receptors is co-localized on dopamine D1 receptor-expressing neurons.[5][6]

Stimulants like cocaine and amphetamine cause a surge in extracellular dopamine in these reward-related brain regions.[2][5][6] Activation of the M4 receptor via acetylcholine, potentiated by this compound, leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately counteracts the excessive dopamine release and hyperactivity induced by stimulants.[1][2] The central role of the M4 receptor in the action of this compound is confirmed by studies in M4 knockout (KO) mice, where the compound's ability to reverse stimulant-induced behaviors is abolished.[2][3][4][7]

References

- 1. Group III metabotropic glutamate receptors and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An allosteric enhancer of M₄ muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of VU0152100: An M4 Muscarinic Receptor Positive Allosteric Modulator

An In-Depth Technical Guide for Drug Development Professionals

Introduction

VU0152100 is a potent, selective, and centrally-acting positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] Unlike direct agonists, this compound does not activate the M4 receptor on its own. Instead, it binds to a distinct allosteric site, enhancing the receptor's affinity for the endogenous neurotransmitter, acetylcholine (ACh).[1] This mechanism of action has positioned this compound and other M4 PAMs as a promising therapeutic strategy for treating psychosis, particularly in schizophrenia, by modulating dopamine (B1211576) levels in key brain circuits.[2][3][4][5][6] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacological properties, mechanism of action, and effects in established animal models of psychosis.

Mechanism of Action: Allosteric Modulation of the M4 Receptor

This compound functions by binding to an allosteric site on the M4 receptor, which is a G-protein coupled receptor (GPCR) linked to inhibitory Gi/o proteins.[1][7] This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine at the orthosteric binding site.[1] The potentiation of ACh signaling leads to a more robust activation of the downstream Gi/o pathway, which primarily involves the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7] A key therapeutic outcome of M4 activation in the striatum is the modulation of dopamine release. M4 receptors are highly co-expressed on dopamine D1 receptor-expressing medium spiny neurons, and their activation leads to a reduction in dopamine release, providing a mechanism for antipsychotic-like effects.[7][8]

Quantitative Pharmacology Data

The preclinical development of this compound involved extensive in vitro and in vivo characterization to determine its potency, selectivity, and functional effects.

In Vitro Potency and Efficacy

This compound demonstrates potent positive allosteric modulation of the rat M4 receptor in functional assays without exhibiting intrinsic agonist activity.[1]

| Assay Type | Cell Line | Parameter | Value |

| Calcium Mobilization (Gqi5-coupled) | CHO cells | EC50 | 380 ± 93 nM[1] |

| Thallium Flux (GIRK-coupled) | HEK293 cells | EC50 | 1.9 ± 0.2 µM[1] |

| Radioligand Binding ([3H]NMS) | rM4-expressing cells | ACh Ki Shift | ~20-fold decrease[1] |

Table 1: In Vitro pharmacological data for this compound.

In Vivo Behavioral Efficacy

In rodent models predictive of antipsychotic activity, this compound effectively reverses the behavioral effects of dopamine-releasing agents like amphetamine.

| Animal Model | Species | Doses (i.p.) | Effect |

| Amphetamine-Induced Hyperlocomotion | Rat | 10, 30, 56.6 mg/kg | Dose-dependent reversal; significant at 30 & 56.6 mg/kg.[2][9] |

| Amphetamine-Disrupted Contextual Fear | Rat | 10, 30, 56.6 mg/kg | Dose-dependent blockade; significant at 56.6 mg/kg.[2][9] |

| Amphetamine-Disrupted Prepulse Inhibition | Rat | 10, 30, 56.6 mg/kg | Blocks amphetamine-induced disruption.[2][9] |

| Cocaine-Induced Hyperlocomotion | Mouse | 0.1, 1, 10 mg/kg | Dose-dependent reduction.[8] |

Table 2: In Vivo behavioral data for this compound.

In Vivo Neurochemical Effects

Microdialysis studies confirmed that the behavioral effects of this compound are associated with modulation of dopamine levels in brain regions implicated in psychosis.

| Brain Region | Species | Condition | Effect of this compound |

| Nucleus Accumbens | Rat | Amphetamine-induced | Reversed dopamine increase.[2][3] |

| Caudate-Putamen | Rat | Amphetamine-induced | Reversed dopamine increase.[2][3] |

| Striatum | Mouse | Cocaine-induced | Almost abolished dopamine increase.[8] |

Table 3: In Vivo neurochemical effects of this compound.

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency of a PAM in a recombinant cell line.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 (rM4) receptor and a chimeric G-protein (Gqi5) are cultured in standard conditions. The Gqi5 protein allows the Gi-coupled M4 receptor to signal through the Gq pathway, resulting in a measurable release of intracellular calcium.

-

Assay Preparation: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A range of concentrations of this compound is added to the wells.

-

Agonist Stimulation: After a short pre-incubation with this compound (approx. 1.5 minutes), a fixed concentration of acetylcholine, corresponding to its EC20 (the concentration that elicits 20% of its maximal response), is added.[1]

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis: The EC50 value for this compound is calculated from the concentration-response curve, representing the concentration at which it produces 50% of its maximal potentiation of the ACh EC20 response.

Amphetamine-Induced Hyperlocomotion in Rats

This is a standard behavioral model used to screen for antipsychotic-like activity.

-

Animals: Adult male Sprague-Dawley rats are used for the study.[9]

-

Habituation: Rats are habituated to the test environment (e.g., open-field activity chambers) for a set period before drug administration.

-

Drug Administration:

-

Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded automatically by the activity chambers for a duration of typically 90-120 minutes post-amphetamine injection.

-

Analysis: The total locomotor activity is compared between groups. A significant reduction in amphetamine-induced activity by this compound, without causing sedation on its own, indicates antipsychotic-like potential.

References

- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, M4 positive allosteric modulator (CAS 409351-28-6) | Abcam [abcam.com]

- 8. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

VU0152100: A Technical Guide to its Function as a Positive Allosteric Modulator of the M4 Muscarinic Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VU0152100, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR). This compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) without demonstrating intrinsic agonist activity.[1][2] This document details the mechanism of action, summarizes key quantitative pharmacological data, provides in-depth experimental protocols for its characterization, and visualizes relevant signaling pathways and workflows. The data presented highlight the potential of this compound as a valuable research tool and a therapeutic lead for neurological and psychiatric disorders, such as schizophrenia and Parkinson's disease, by modulating dopaminergic and cholinergic signaling.[3][4]

Introduction to this compound

This compound, with the chemical name 3-amino-N-(4-methoxybenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, is a centrally penetrant small molecule that selectively enhances the function of the M4 muscarinic acetylcholine receptor.[1][5] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as acetylcholine, this compound binds to a distinct, allosteric site.[1] This binding event induces a conformational change in the receptor that increases its affinity and/or efficacy for acetylcholine.[1]

The M4 receptor, a G protein-coupled receptor (GPCR) coupled to Gi/o proteins, plays a crucial role in regulating neuronal activity. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. M4 receptors are strategically expressed in key brain regions, including the striatum and cortex, where they modulate cholinergic and dopaminergic neurotransmission. The selective potentiation of M4 receptors by PAMs like this compound offers a promising therapeutic strategy for conditions associated with dopamine (B1211576) dysregulation, such as schizophrenia, with potentially fewer side effects than non-selective muscarinic agents.[3][6]

Mechanism of Action

This compound functions as a positive allosteric modulator of the M4 receptor. Its mechanism involves:

-

Binding to an Allosteric Site: this compound does not compete with the orthosteric ligand acetylcholine for binding. Instead, it binds to a topographically distinct site on the M4 receptor.[1]

-

Potentiation of Acetylcholine Response: In the presence of acetylcholine, this compound significantly increases the receptor's response. It potentiates M4-mediated cellular responses, such as calcium mobilization and GIRK channel activation.[1]

-

Increased Affinity for Acetylcholine: this compound increases the affinity of the M4 receptor for acetylcholine, leading to a leftward shift in the acetylcholine concentration-response curve.[1][7] This means that a lower concentration of acetylcholine is required to elicit a response in the presence of this compound.

-

Lack of Intrinsic Agonist Activity: this compound does not activate the M4 receptor on its own, thus its modulatory effect is dependent on the presence of the endogenous agonist, acetylcholine.[1][2]

This allosteric mechanism allows for a more nuanced and potentially safer modulation of the cholinergic system, as the effect of this compound is tied to the physiological patterns of acetylcholine release.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Assay Type | Cell Line | Species | Value | Reference |

| EC50 | Calcium Mobilization | CHO cells expressing rM4 and Gqi5 | Rat | 380 ± 93 nM | [1][2] |

| ACh Potency Shift | [3H]NMS Displacement | Membranes from cells expressing rM4 | Rat | ~20-25-fold leftward shift | [1] |

| ACh Ki Reduction | [3H]NMS Displacement | Membranes from cells expressing rM4 | Rat | From 252 ± 17.9 nM to 12.2 ± 0.49 nM | [1] |

| ACh Potency Shift | GIRK-mediated Thallium Flux | HEK293 cells expressing hM4 and GIRK1/2 | Human | ~30-fold leftward shift | [1] |

| ACh EC50 Reduction | GIRK-mediated Thallium Flux | HEK293 cells expressing hM4 and GIRK1/2 | Human | From 77 ± 1.2 nM to 2.35 ± 0.5 nM | [1] |

| ACh Affinity Increase | [3H]NMS Displacement | M4-expressing cell lines | Not Specified | 12.1-fold | [7] |

Table 2: In Vivo Effects of this compound

| Effect | Animal Model | Doses (mg/kg, i.p.) | Outcome | Reference |

| Reversal of Amphetamine-Induced Hyperlocomotion | Rats | 10, 30, 56.6 | Dose-dependent reversal | [5][6] |

| Reversal of Amphetamine-Induced Dopamine Increase | Rats (in vivo microdialysis) | Not specified | Reversal in nucleus accumbens and caudate-putamen | [3] |

| Blockade of Amphetamine-Induced Cognitive Deficits | Rats | 10, 30, 56.6 | Blocked disruption of contextual fear conditioning and prepulse inhibition | [5][6] |

| Inhibition of Cocaine-Induced Effects | Mice | Not specified | Decreased cocaine self-administration and hyperactivity | [4] |

| Reversal of Cocaine-Induced Dopamine Increase | Mice (in vivo microdialysis) | 0.1, 1, 10 | Almost complete abolition of striatal dopamine increase | [8] |

Signaling Pathways and Experimental Workflows

M4 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the M4 muscarinic acetylcholine receptor and the modulatory role of this compound.

References

- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VU-0152100 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VU0152100 in In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of VU0152100, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), in in vivo rat studies. The information provided is intended to guide researchers in designing and executing experiments to evaluate the antipsychotic-like and other central nervous system effects of this compound.

Introduction

This compound is a highly selective M4 mAChR PAM that enhances the receptor's response to the endogenous neurotransmitter acetylcholine.[1] It is a valuable tool for investigating the role of the M4 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders such as schizophrenia. This compound has been shown to reverse amphetamine-induced hyperlocomotion in rats, a preclinical model used to assess antipsychotic potential.[2][3][4] This document outlines the recommended dosages, preparation, and administration of this compound, along with a detailed protocol for the amphetamine-induced hyperlocomotion model.

Data Presentation

The following table summarizes the quantitative data for this compound dosage and administration in in vivo rat studies based on published literature.

| Parameter | Details | Reference |

| Animal Model | Adult male Sprague-Dawley rats (250-275 g) | [4] |

| Dosage Range | 10 - 100 mg/kg | [2][4] |

| Effective Doses | 30 mg/kg and 56.6 mg/kg have been shown to significantly reverse amphetamine-induced hyperlocomotion. | [2] |

| Route of Administration | Intraperitoneal (i.p.) injection | [2][4] |

| Vehicle (Formulation 1) | 10% Tween 80 in 0.9% saline solution, with pH adjusted to 6-7 using sodium hydroxide (B78521) (1 M). | [5] |

| Vehicle (Formulation 2) | 10% DMSO and 90% (20% SBE-β-CD in Saline). | [6] |

| Pre-treatment Time | 15 - 40 minutes prior to the administration of a psychostimulant (e.g., amphetamine or cocaine). | [2][5] |

Signaling Pathway of M4 Muscarinic Acetylcholine Receptor

This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.[3][7] Upon binding of acetylcholine, the M4 receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[8] this compound binds to a site on the M4 receptor that is distinct from the acetylcholine binding site and enhances the affinity of the receptor for acetylcholine, thereby potentiating its inhibitory effect on cAMP production.[9]

Experimental Protocols

Preparation of this compound Solution

Materials:

-

This compound powder

-

Tween 80

-

0.9% sterile saline

-

1 M Sodium hydroxide (NaOH)

-

pH meter

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.

-

In a sterile tube, add the appropriate volume of Tween 80 to constitute 10% of the final volume.

-

Add the this compound powder to the Tween 80 and vortex thoroughly to create a suspension.

-

Gradually add 0.9% sterile saline to reach the final desired volume while continuously vortexing.

-

If the solution is not clear, sonicate for 5-10 minutes.

-

Measure the pH of the solution using a calibrated pH meter.

-

Adjust the pH to 6.0-7.0 by adding 1 M NaOH dropwise while stirring.

-

The solution should be prepared fresh on the day of the experiment.

Amphetamine-Induced Hyperlocomotion in Rats

This protocol is designed to assess the potential antipsychotic effects of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine.

Materials:

-

Adult male Sprague-Dawley rats (250-275 g)

-

This compound solution

-

Amphetamine solution (e.g., 1 mg/kg in saline)

-

Vehicle solution (e.g., 10% Tween 80 in saline)

-

Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

-

Syringes and needles for i.p. and subcutaneous (s.c.) injections.

Experimental Workflow:

Procedure:

-

Acclimatization: Upon arrival, house the rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

-

Habituation: To reduce novelty-induced hyperactivity, habituate the rats to the open-field chambers for 30 minutes each day for 2-3 days prior to the experiment.

-

Baseline Activity: On the day of the experiment, place the rats individually into the activity chambers and allow them to explore freely for a 30-60 minute baseline period. Record locomotor activity during this time.

-

Pre-treatment: After the baseline period, remove the rats from the chambers and administer this compound (e.g., 10, 30, 56.6 mg/kg, i.p.) or the vehicle solution.

-

Incubation Period: Immediately return the rats to their respective activity chambers for a 15-40 minute incubation period.

-

Amphetamine Challenge: Following the incubation period, administer amphetamine (e.g., 1 mg/kg, s.c.) or saline to the appropriate groups.

-

Data Collection: Record locomotor activity continuously for the next 60-90 minutes. Data is typically collected in 5-10 minute bins.

-

Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks during the post-amphetamine period. Compare the activity of the this compound-treated groups to the vehicle-amphetamine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Outcomes:

-

The vehicle-amphetamine group should exhibit a significant increase in locomotor activity compared to the vehicle-saline group.

-

Effective doses of this compound are expected to significantly and dose-dependently reduce the amphetamine-induced hyperlocomotion.[2][4]

-

This compound administered alone should not significantly alter baseline locomotor activity at the doses tested for antipsychotic-like effects.

Troubleshooting:

-

High variability in baseline activity: Ensure adequate habituation to the testing environment. Handle the animals gently and consistently.

-

Lack of amphetamine effect: Verify the dose and potency of the amphetamine solution. Ensure proper administration.

-

Inconsistent this compound effects: Ensure the this compound solution is properly prepared and administered. Check for potential issues with the compound's stability or solubility.

Conclusion

This compound is a critical pharmacological tool for elucidating the role of the M4 muscarinic receptor in the central nervous system. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in in vivo rat studies, particularly for investigating its potential as a novel antipsychotic agent. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.

References

- 1. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imrpress.com [imrpress.com]

- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dovepress.com [dovepress.com]

- 8. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solubilizing VU0152100 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of VU0152100, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), for in vitro experiments. Adherence to these guidelines is crucial for ensuring accurate and reproducible results in cell-based assays.

Introduction to this compound

This compound is a potent and selective M4 mAChR PAM with an EC50 of 380 nM.[1][2] It functions by binding to an allosteric site on the M4 receptor, thereby enhancing the receptor's response to the endogenous agonist, acetylcholine (ACh).[1][3] This modulation does not possess intrinsic agonist activity but potentiates ACh-induced responses.[1] this compound is a valuable tool for studying the role of the M4 receptor in various physiological and pathological processes, including those related to psychiatric and neurological disorders like schizophrenia.[4][5][6]

Solubility of this compound

This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[7] For in vitro assays, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in the aqueous assay buffer.

Table 1: Solubility Data for this compound

| Solvent | Maximum Concentration | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mM | |

| Dimethyl Sulfoxide (DMSO) | >50 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [2][7] |

| Dimethylformamide (DMF) | 30 mg/mL | [2][7] |

| Ethanol | 10 mM | |

| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [2][7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.32 mM) | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.32 mM) | [4] |

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (MW: 341.43 g/mol )

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.41 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 3.41 mg of this compound.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[4]

-

Once the this compound is completely dissolved, the stock solution is ready for use.

-

For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] The solution is stable for at least one year at -20°C and two years at -80°C.[4]

Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the DMSO stock solution to prepare working concentrations for cell-based assays. It is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Procedure:

-

Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of assay buffer. Then, add 1 µL of the 1 mM intermediate dilution to 99 µL of assay buffer.

-

Always add the diluted compound to the assay plate or tube last to ensure rapid and uniform mixing.

-

A vehicle control containing the same final concentration of DMSO as the test wells should always be included in the experiment.

In Vitro Assay Example: Calcium Mobilization Assay

This compound potentiates acetylcholine-induced calcium mobilization in CHO-K1 cells stably expressing the rat M4 receptor and a chimeric G-protein (Gqi5).[1][3]

Protocol:

-

Cell Culture: Culture CHO-K1 cells stably co-expressing the rat M4 muscarinic receptor and the chimeric G protein Gqi5 in appropriate cell culture medium.

-

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to attach overnight.

-

Dye Loading: Wash the cells with an assay buffer (e.g., HBSS) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the diluted this compound or vehicle control to the wells and incubate for a specified period (e.g., 1.5 minutes).[1]

-

Agonist Stimulation: Add a sub-maximal (EC20) concentration of acetylcholine to the wells.[1]

-

Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.

-

Data Analysis: The potentiation by this compound is determined by the increase in the acetylcholine-induced fluorescence signal compared to the vehicle control. Calculate EC50 values from the concentration-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the M4 muscarinic acetylcholine receptor and a general workflow for in vitro assays using this compound.

Caption: M4 mAChR Signaling Pathway.

Caption: In Vitro Assay Workflow.

References

- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]